molecular formula C8H8N4O4S2 B2880511 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid CAS No. 501111-95-1

2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid

Cat. No.: B2880511
CAS No.: 501111-95-1
M. Wt: 288.3
InChI Key: VRJACZTUBMVSDH-UHFFFAOYSA-N
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Description

This compound is a thiazolidinone derivative featuring a hydrazono linker and multiple oxo groups, contributing to its planar, conjugated structure. Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S2/c13-5(14)1-3-6(15)10-7(18-3)12-11-4-2-17-8(16)9-4/h3H,1-2H2,(H,13,14)(H,9,11,16)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJACZTUBMVSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)O)/NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex thiazolidine structure, which is known for its diverse biological activities. The presence of the thiazolidine ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃N₃O₄S₂

This structure includes key functional groups that are responsible for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study evaluated various 4-oxo-thiazolidin derivatives against several bacterial strains, including:

Bacterial Strain Activity
Escherichia coliInhibited
Klebsiella pneumoniaeInhibited
Acinetobacter baumanniiInhibited
Pseudomonas aeruginosaInhibited
Staphylococcus aureusInhibited
Candida albicansInhibited
Cryptococcus neoformansInhibited

The results demonstrated that the synthesized thiazolidine compounds showed potent antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored. For instance, a study reported the synthesis of new thiazolidinones which exhibited cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)25.0
MCF-7 (Breast cancer)22.0
A549 (Lung cancer)30.0

These compounds were found to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Cell Division : Thiazolidine derivatives have been shown to interfere with cellular processes essential for proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 4-oxo-thiazolidin derivatives and tested them against clinical isolates of bacteria. The results indicated that compounds with specific substituents on the thiazolidine ring exhibited enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on evaluating the anticancer properties of a particular thiazolidine derivative in vivo using mouse models. The compound significantly reduced tumor size and improved survival rates compared to control groups, underscoring its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogous Thiazolidinone Derivatives

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound 2-oxothiazolidin-4-ylidene hydrazono Not Reported Not Given Likely C=O (~1700), C=N (~1620), NH (~3450)
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid Phenylethoxy-phenyl 172–175 24 C=O (1720), C=N (1610), NH (3400)
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Benzyloxy-methoxyphenyl 277–280 73 C=O (1715), C=N (1625), NH (3420)
(Z)-Methyl 2-((Z)-4-oxo-2-((E)-(2-oxoacenaphthylen-1-ylidene)hydrazono)thiazolidin-5-ylidene)acetate Acenaphthylidene 252–254 76 C=O (1715, 1696), C=N (1623), NH (3489)
New (4-oxothiazolidin-5-ylidene)acetic acid derivative 4-Chlorophenyl Not Reported "Good" C=O (1700–1680), NH (~3450)

Key Observations :

  • Substituent Impact : Bulky substituents (e.g., benzyloxy-methoxyphenyl in ) correlate with higher melting points (>270°C), suggesting enhanced crystallinity. Smaller groups (e.g., phenylethoxy-phenyl) result in lower melting points (~170°C).
  • Spectral Trends : C=O stretches (1696–1720 cm⁻¹) and C=N (1610–1625 cm⁻¹) are consistent across analogs. The target compound’s spectral profile is inferred to align with these ranges.
  • Yield Variability : Substituent complexity and synthesis method influence yields (24–76%). Microwave-assisted synthesis (e.g., ) often improves yields compared to conventional reflux .

Key Observations :

  • Isomer Control : Hydrazone formation often favors (E)-isomers due to steric and electronic factors. Dynamic isomerization under cyclization conditions (e.g., ) ensures (E)-isomer dominance.
  • Green Chemistry : Microwave methods reduce reaction times (hours → minutes) and improve yields (e.g., 76% in vs. 24% in conventional synthesis ).

Table 3: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism/Application
Target Compound Not Reported Hypothesized: Antimicrobial, enzyme inhibition
Pyrimidine-thiazole hybrids Antibacterial, antifungal Gram-positive/Gram-negative inhibition
New (4-oxothiazolidin-5-ylidene)acetic acid derivative Anti-Toxoplasma gondii Parasiticidal activity
Dual inhibitors (e.g., ) COX-2/LOX inhibition Anti-inflammatory

Key Observations :

  • Structural-Activity Relationship (SAR) : Thioxo groups (e.g., 2-thioxo in ) enhance enzyme inhibition (e.g., COX-2), while arylidene substituents influence target specificity .
  • Antimicrobial Potential: Thiazolidinones with guanidino or pyrimidine moieties (e.g., ) show broad-spectrum activity, suggesting the target compound may share similar properties.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the condensation of 3-acetylcoumarin (1a-l) and thiosemicarbazide (2) to form a hydrazone intermediate. Maleic anhydride (3) then undergoes nucleophilic attack by the thiosemicarbazide’s sulfur atom, followed by cyclization to yield the thiazolidinone ring. Sodium acetate in acetic acid catalyzes the reaction, with microwave irradiation at 70°C for 15–30 minutes achieving 85% yields.

A comparative analysis of solvents under conventional and microwave conditions revealed acetic acid as optimal (Table 1). Conventional refluxing in acetic acid required 6 hours for 60% yield, while microwave irradiation reduced the time to 30 minutes with an 85% yield. Polar aprotic solvents like DMF and DMSO showed lower efficiency due to poor solubility of intermediates.

Table 1: Solvent Optimization for Microwave Synthesis

Solvent Conventional Yield (%) Microwave Yield (%) Time Reduction
Acetic acid 60 85 6h → 0.5h
Ethanol 45 40 18h → 1h
DMF 40 35 16h → 1h

Cyclocondensation Strategies

Cyclocondensation reactions offer an alternative pathway, particularly for introducing the 2-oxothiazolidin-4-ylidene moiety. A study by El-Sayed et al. demonstrated the use of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) as a precursor.

Hydrazide Intermediate Formation

Hydrazide (2) reacts with carbonyl compounds like pentane-2,4-dione or carbon disulfide under reflux to form thiazolidinone derivatives. For example, cyclo-condensation with pentane-2,4-dione in ethanol yields 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11) with 72% efficiency. This method requires anhydrous conditions and stoichiometric hydrazine hydrate, posing challenges in handling toxic reagents.

Thiosemicarbazide Cyclization

Thiosemicarbazide derivatives undergo cyclization with maleic anhydride to form the thiazolidinone core. For instance, reacting 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazide (7) with acetic anhydride yields 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(4-oxo-2-phenylimino-thiazolidin-3-yl) acetamide (15). This method achieves moderate yields (50–65%) but requires prolonged reaction times (8–12 hours).

Acid-Catalyzed Cyclization and Hydrolysis

Patent literature describes acid-catalyzed cyclization for thiazolidine intermediates, which are subsequently hydrolyzed to target compounds.

Thiazolidine Intermediate Synthesis

Reacting aminoethylsulfate, benzaldehyde, and sodium sulfide at reflux forms 2-phenylthiazolidine, a precursor for cysteamine derivatives. Hydrolysis with hydrochloric acid (1.2 equivalents) at 80°C for 30 minutes cleaves the thiazolidine ring, releasing benzaldehyde and forming cysteamine hydrochloride. Excess acid (>1.5 eq.) leads to dithioacetal byproducts, reducing yields to 40–50%.

Scalability and Industrial Relevance

This method’s scalability is evidenced by a 725 g (88%) yield using 2-aminoethylchloride hydrochloride instead of aminoethylsulfate. However, the need for hydrogen sulfide-free conditions and high-purity aldehydes limits its cost-effectiveness compared to microwave approaches.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Thiazolidinone Synthesis

Method Yield (%) Time Scalability Byproduct Risk
Microwave-assisted 85 0.5h High Low
Cyclocondensation 65 8h Moderate Moderate
Acid-catalyzed 88 0.5h High High

The microwave method excels in speed and yield but requires specialized equipment. Acid-catalyzed hydrolysis offers high scalability but faces byproduct challenges. Cyclocondensation balances simplicity and moderate efficiency, suitable for lab-scale synthesis.

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